1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide
Beschreibung
Overview of Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a fundamental bicyclic heterocyclic system that has garnered substantial attention in medicinal chemistry research. This structural framework is characterized by the fusion of a pyrrole ring with a pyridine ring, creating a bioisosteric analogue of the naturally occurring indole system. The presence of an additional nitrogen atom within the six-membered ring significantly alters the physicochemical properties compared to indole structures, including modifications in partition coefficient (Log P), total polar surface area, and aqueous solubility.
Azaindoles exist in four distinct structural isomers, designated as 4-, 5-, 6-, and 7-azaindoles, each exhibiting unique physicochemical characteristics due to the varying positions of the nitrogen atom. Among these isomers, the 7-azaindole moiety has demonstrated particular prominence in biologically active molecules, appearing more frequently than other structural variants. The biostructural analysis of azaindoles reveals that the two nitrogen atoms within the scaffold can form hydrogen bonds with the hinge region of protein kinases, mimicking the bonding pattern observed with the adenine moiety of adenosine triphosphate.
The pyrrolo[2,3-b]pyridine system has proven to be a versatile platform for chemical modification and functionalization. Research has demonstrated that these compounds undergo various electrophilic reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly occurring at the 3-position of the pyrrole ring. This reactivity pattern enables the synthesis of diverse derivatives with varying substituents and functional groups.
Historical Development and Significance
The historical development of pyrrolo[2,3-b]pyridine chemistry can be traced back to early synthetic investigations in heterocyclic chemistry. The foundational work on 1H-pyrrolo[2,3-b]pyridines involved modifications of well-established indole synthesis methodologies, particularly adaptations of the Madelung and Fischer syntheses. These early investigations established the fundamental synthetic approaches and reactivity patterns that continue to influence contemporary research in this field.
The significance of pyrrolo[2,3-b]pyridine derivatives has evolved considerably over the decades, with substantial recognition of their therapeutic potential emerging in recent years. The development of several Food and Drug Administration-approved anticancer agents based on the pyrrolo[2,3-b]pyridine scaffold has validated the clinical relevance of this structural framework. Notable examples include vemurafenib, a potent protein kinase inhibitor approved for melanoma treatment, and pexidartinib, a tyrosine kinase inhibitor used for tenosynovial giant cell tumors.
The emergence of pyrrolo[2,3-b]pyridine derivatives as pharmaceutical agents has been driven by their ability to interact with various biological targets, particularly protein kinases. The structural similarity to natural purine bases enables these compounds to compete effectively with adenosine triphosphate for binding sites on kinase enzymes. This mechanism of action has led to the development of numerous kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold.
Research into pyrrolo[2,3-b]pyridine chemistry has expanded beyond traditional medicinal applications to include investigations of fungicidal activity, with studies demonstrating considerable efficacy against Pyricularia oryzae, the fungus responsible for rice blast disease. These findings have established correlations between molecular orbital calculations and biological activity, specifically relating ionization potentials to fungicidal effectiveness.
Physicochemical Properties and Classification
The physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are fundamentally influenced by the presence of multiple nitrogen atoms within the heterocyclic framework. These nitrogen atoms contribute to the overall polarity of the molecules and affect their solubility characteristics, partition coefficients, and interactions with biological systems. The specific arrangement of nitrogen atoms in the 7-azaindole system creates a unique electronic environment that distinguishes it from other azaindole isomers.
1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide exhibits specific physicochemical characteristics that reflect its complex molecular structure. The compound possesses a molecular weight of 395.5 g/mol and incorporates multiple functional groups including carboxylic acid, amide, and aromatic systems. The presence of the N-phenyl homopiperazine substituent significantly influences the compound's three-dimensional structure and potential interactions with biological targets.
The classification of this compound places it within the broader category of nitrogen-containing heterocycles, specifically as a member of the pyrrolopyridine family. The compound's structure incorporates elements that are characteristic of potential therapeutic agents, including the presence of multiple nitrogen atoms that can participate in hydrogen bonding interactions and the aromatic systems that contribute to molecular stability and binding affinity.
The electronic properties of pyrrolo[2,3-b]pyridine derivatives have been extensively studied using computational methods. Quantum mechanical calculations have revealed relationships between molecular orbital characteristics and biological activity, particularly in the context of ionization potentials and their correlation with fungicidal activity. These investigations have provided insights into the electronic basis of biological activity and have guided the design of new derivatives with enhanced properties.
Molecular Identification and Characterization
The molecular identification and characterization of this compound relies on comprehensive analytical techniques that provide detailed structural information. The compound is registered in chemical databases with the Chemical Abstracts Service number 1246819-28-2, providing a unique identifier for this specific molecular entity. This registration facilitates accurate identification and retrieval of compound-specific information across various chemical databases and literature sources.
The compound's structure can be represented through various molecular descriptors, including the Simplified Molecular Input Line Entry System code and International Chemical Identifier strings, which provide standardized representations of its molecular connectivity. These descriptors enable computational analysis and database searching while ensuring consistent identification across different software platforms and research applications.
Structural characterization of pyrrolo[2,3-b]pyridine derivatives typically employs multiple spectroscopic techniques to confirm molecular identity and purity. Infrared spectroscopy provides information about functional group presence and characteristics, with specific absorption bands corresponding to amine groups around 3440 cm⁻¹, carbonyl groups at approximately 1675 cm⁻¹, and imine groups near 1595 cm⁻¹. Nuclear magnetic resonance spectroscopy offers detailed information about molecular connectivity and stereochemistry, with characteristic chemical shifts providing insights into the electronic environment of individual atoms within the molecule.
Mass spectrometry serves as a definitive tool for molecular weight determination and structural confirmation, providing fragmentation patterns that can be analyzed to verify the proposed molecular structure. The combination of these analytical techniques ensures comprehensive characterization and enables researchers to confirm the identity and purity of synthesized compounds.
The structural complexity of this compound necessitates careful analytical work to distinguish it from related compounds and isomers. The presence of multiple nitrogen atoms and functional groups creates numerous possibilities for isomerism and requires precise analytical methods to ensure accurate identification. The compound's registration as a specific chemical entity reflects the successful resolution of these analytical challenges and confirms its distinct molecular identity within the broader family of pyrrolopyridine derivatives.
Eigenschaften
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid;4-phenyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.C9H8N2O2/c13-12(16)15-8-4-7-14(9-10-15)11-5-2-1-3-6-11;1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h1-3,5-6H,4,7-10H2,(H2,13,16);2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAQTARYSLHCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C(=O)O.C1CN(CCN(C1)C(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of the Pyrrolopyridine Core
The synthesis begins with 2-bromo-5-methylpyridine as the starting material. Oxidation with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane yields 2-bromo-5-methylpyridine-1-oxide . Subsequent nitration using fuming nitric acid in sulfuric acid introduces a nitro group at the 4-position, forming 2-bromo-5-methyl-4-nitropyridine-1-oxide .
Cyclization is achieved via treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA), generating an intermediate enamine. Reduction with iron powder in acetic acid facilitates ring closure to produce 6-bromo-1H-pyrrolo[3,2-c]pyridine . For the target compound, analogous steps are employed with modified starting materials to introduce the methyl group at the 1-position and the carboxylic acid at the 3-position.
Introduction of the Carboxylic Acid Group
The carboxylic acid functionality is introduced via oxidation or carboxylation. A common method involves reacting the pyrrolopyridine intermediate with carbon monoxide under palladium catalysis or using potassium permanganate in acidic conditions. For example:
Yields for this step typically range from 65–80%, depending on the oxidizing agent and reaction time.
Preparation of N-Phenyl Homopiperazine
N-Phenyl homopiperazine is synthesized via nucleophilic aromatic substitution or reductive amination. While detailed protocols are scarce in the provided sources, general routes involve:
-
Reductive amination : Reacting homopiperazine with benzaldehyde under hydrogenation conditions using palladium on carbon.
-
Buchwald–Hartwig coupling : Coupling homopiperazine with iodobenzene using a palladium catalyst and a ligand such as Xantphos.
The amine is typically purified via distillation or recrystallization, with yields averaging 70–85%.
Amide Bond Formation
Coupling 1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid with N-phenyl homopiperazine is achieved using activating agents. Key methods include:
T3P/Pyridine-Mediated Coupling
The use of T3P (propylphosphonic anhydride) and pyridine in acetonitrile or dichloromethane enables efficient amidation with minimal epimerization.
-
Combine 1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv), N-phenyl homopiperazine (1.2 equiv), T3P (1.5 equiv), and pyridine (3.0 equiv) in anhydrous acetonitrile.
-
Stir at 25°C for 12–24 hours.
-
Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
B(OCH2_22CF3_33)3_33-Promoted Amidation
Boron-based reagents like B(OCHCF) facilitate direct coupling under mild conditions.
-
Mix the carboxylic acid (1.0 equiv), N-phenyl homopiperazine (1.0 equiv), and B(OCHCF) (2.0 equiv) in MeCN.
-
Heat at 80°C for 5–24 hours.
-
Work up with Amberlyst resins and MgSO.
-
Concentrate and purify via column chromatography.
PyBOP-Assisted Coupling
For sterically hindered amines, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is effective.
-
Dissolve the acid (1.0 equiv) and PyBOP (1.2 equiv) in DMF.
-
Add N-phenyl homopiperazine (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir at 0°C to 25°C for 4–8 hours.
-
Isolate the product via aqueous workup and HPLC.
Comparative Analysis of Coupling Methods
| Method | Reagent | Solvent | Temp | Time | Yield | Epimerization Risk |
|---|---|---|---|---|---|---|
| T3P/Pyridine | T3P, Pyridine | MeCN | 25°C | 12–24 h | 85–92% | Low |
| B(OCHCF) | B(OCHCF) | MeCN | 80°C | 5–24 h | 75–88% | Moderate |
| PyBOP | PyBOP, DIPEA | DMF | 0–25°C | 4–8 h | 70–82% | High |
T3P offers the highest yield and lowest epimerization, making it ideal for sensitive substrates. Boron-mediated methods are scalable but require longer reaction times. PyBOP is less efficient for bulky amines.
Purification and Characterization
Final purification is achieved via:
Characterization data includes:
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structure Modifications
Substituent Position and Functional Groups
- 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 872355-55-0): Shares the same pyrrolo[2,3-b]pyridine core and carboxylic acid group but lacks the homopiperazine amide. The methyl group at position 1 enhances lipophilicity compared to unsubstituted analogs. Its similarity score (0.62) indicates moderate structural overlap with the target compound .
- 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS 1235865-75-4): Differs in methyl position (6 vs. 1) and carboxylic acid location (5 vs. 3). This positional shift reduces similarity (0.61) and likely alters electronic properties and binding affinities .
- 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1190314-95-4): Features a fluorine atom at position 4, increasing electronegativity and metabolic stability. The carboxylic acid at position 3 is retained, but the absence of a homopiperazine amide limits its interaction with bulkier biological targets .
Table 1: Core Structure Comparisons
| Compound Name | Substituent Position | Key Functional Groups | Similarity Score |
|---|---|---|---|
| Target Compound | 1-Me, 3-COOH | N-Phenyl Homopiperazine Amide | N/A |
| 1-Methyl-1H-pyrrolo[...] (CAS 872355-55-0) | 1-Me, 3-COOH | None | 0.62 |
| 6-Methyl-1H-pyrrolo[...] (CAS 1235865-75-4) | 6-Me, 5-COOH | None | 0.61 |
| 4-Fluoro-1H-pyrrolo[...] (CAS 1190314-95-4) | 4-F, 3-COOH | None | N/A |
Homopiperazine vs. Piperazine Derivatives
- N-Phenyl Homopiperazine Amide: The seven-membered homopiperazine ring in the target compound offers greater conformational flexibility compared to six-membered piperazine analogs (e.g., 1-Phenyl-4-(3-aminopyridyl)piperazine, CAS 14549-64-5). This flexibility may enhance binding to allosteric kinase pockets but could reduce metabolic stability due to increased ring strain .
Biologische Aktivität
1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide (CAS No. 1246819-28-2) is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse sources.
- Molecular Formula : C20H22N4O
- Molar Mass : 334.41 g/mol
- Structure : The compound features a pyrrolo-pyridine structure which is known for its diverse pharmacological activities.
1-Methylpyrrolo[2,3-b]pyridine derivatives have been studied for their interactions with various biological targets, particularly in the context of kinase modulation. These compounds can influence protein kinases that are implicated in numerous diseases, including cancers and metabolic disorders. Studies suggest that they may act as inhibitors or modulators of specific kinase pathways, potentially leading to therapeutic effects in related conditions .
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against the MCF-7 breast cancer cell line through mechanisms that may involve apoptosis induction and cell cycle arrest. The MTT assay results demonstrated that these compounds could significantly reduce cell viability compared to control treatments .
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 1-Methylpyrrolo[2,3-b]pyridine derivative | 15 | MCF-7 | |
| Doxorubicin (control) | 10 | MCF-7 |
Pain Modulation
The compound's structural similarities to known fatty acid amide hydrolase (FAAH) inhibitors suggest potential analgesic properties. FAAH inhibitors increase levels of endogenous cannabinoids, which can modulate pain perception. In preclinical models, such as the rat spinal nerve ligation model, these compounds have been shown to attenuate neuropathic pain effectively .
Study on Anticancer Effects
A study conducted on synthesized derivatives of 1-Methylpyrrolo[2,3-b]pyridine revealed significant anticancer activity against the MCF-7 cell line. The study utilized an MTT assay to evaluate cell viability post-treatment with various concentrations of the compound. Results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity.
Pain Relief Efficacy
In another investigation focusing on pain modulation, the efficacy of related compounds was assessed using models of acute and chronic pain. The findings suggested that these compounds could effectively reduce allodynia and hyperalgesia in animal models, indicating their potential as therapeutic agents for managing chronic pain conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolopyridine core. A key step is the amide coupling between 1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid and N-phenyl homopiperazine. Use carbodiimide-based coupling reagents (e.g., EDC/HOAt) under inert conditions to minimize side reactions. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is critical for isolating high-purity product .
Q. How should researchers characterize the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use HPLC-PDA to monitor degradation products and quantify stability. For example, store samples at 25°C/60% RH and 40°C/75% RH, analyzing aliquots at 0, 1, 3, and 6 months. Data from analogous piperazine derivatives suggest sensitivity to moisture; thus, desiccated storage at -20°C in amber vials is recommended .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using , , and 2D NMR (COSY, HSQC) to resolve overlapping signals in the homopiperazine and pyrrolopyridine moieties.
- Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error.
- HPLC-UV/ELSD : Use C18 columns (e.g., Waters XBridge) with acetonitrile/water gradients containing 0.1% formic acid. Purity should exceed 95% .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in amide bond formation. Pair with cheminformatics tools to predict reaction yields under varying conditions (e.g., solvent polarity, temperature). ICReDD’s integrated computational-experimental workflow demonstrates a 30–50% reduction in optimization time for analogous heterocycles .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the phenyl homopiperazine or pyrrolopyridine moieties. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituent effects with activity. For example, fluorination of the phenyl ring (as in FAAH modulators) may enhance metabolic stability but reduce solubility, necessitating logP optimization .
Q. How can researchers design experiments to evaluate metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rodent) and quantify remaining parent compound via LC-MS/MS.
- Pharmacokinetic Profiling : Administer intravenously/orally to rodents, collecting plasma at intervals (e.g., 0.5, 1, 4, 8, 24 h). Non-compartmental analysis (NCA) calculates , , and bioavailability. Adjust dosing based on solubility (e.g., use PEG-400/water mixtures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
